molecular formula C5H7NO2 B13594108 2-(1,3-Oxazol-5-yl)ethan-1-ol

2-(1,3-Oxazol-5-yl)ethan-1-ol

Cat. No.: B13594108
M. Wt: 113.11 g/mol
InChI Key: IKJGHVPKJBNLJA-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Oxazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system in combination with an air-stable nickel (II) precatalyst .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. For instance, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and various aldehydes in ionic liquids allows for high-yield production . This method is advantageous due to the reusability of ionic liquids as solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different oxazoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-(1,3-Oxazol-5-yl)ethan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Oxazol-5-yl)ethan-1-ol is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in different fields. Its ability to undergo various modifications makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-(1,3-oxazol-5-yl)ethanol

InChI

InChI=1S/C5H7NO2/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2

InChI Key

IKJGHVPKJBNLJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CCO

Origin of Product

United States

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